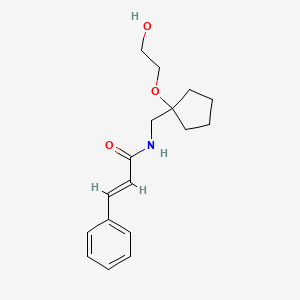

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c19-12-13-21-17(10-4-5-11-17)14-18-16(20)9-8-15-6-2-1-3-7-15/h1-3,6-9,19H,4-5,10-14H2,(H,18,20)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXZFRDBTQAPFD-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C=CC2=CC=CC=C2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(CNC(=O)/C=C/C2=CC=CC=C2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopentyl Core Functionalization

The cyclopentyl ring is typically derived from cyclopentanone , which undergoes nucleophilic addition or reductive amination. A plausible route involves:

- Mannich Reaction : Reacting cyclopentanone with formaldehyde and ammonium chloride to introduce an aminomethyl group.

- Etherification : Introducing the 2-hydroxyethoxy group via Williamson ether synthesis using ethylene glycol and a suitable alkylating agent (e.g., methyl bromide or tosylate).

Example Protocol :

- Cyclopentanone (1.0 eq) is treated with paraformaldehyde (1.2 eq) and ammonium acetate (1.5 eq) in ethanol under reflux for 12 hours to yield 1-aminomethylcyclopentanol.

- The hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether using TBDMS-Cl and imidazole in dichloromethane (33–89% yield).

- Etherification with 2-bromoethanol in the presence of potassium carbonate (K₂CO₃) in DMF at 70°C for 8 hours installs the 2-hydroxyethoxy group.

- Deprotection of the TBDMS group using tetrabutylammonium fluoride (TBAF) yields the final amine intermediate.

Amine Activation and Purification

Primary amines often require protection during multi-step syntheses. Boc (tert-butoxycarbonyl) protection is recommended to prevent unwanted side reactions during subsequent coupling steps. Purification via silica gel chromatography or recrystallization from methanol/ether mixtures is typical, with yields ranging from 50–90% depending on steric hindrance.

Cinnamic Acid Derivative Preparation

Cinnamic Acid Activation

Cinnamic acid is commercially available but may require derivatization for optimal coupling. Common strategies include:

- Esterification : Conversion to methyl cinnamate using thionyl chloride (SOCl₂) in methanol.

- Chlorination : Synthesis of cinnamoyl chloride using oxalyl chloride (COCl₂) in dichloromethane.

Key Reaction :

$$

\text{Cinnamic acid} + \text{SOCl}_2 \xrightarrow{\text{DCM, 0°C}} \text{Cinnamoyl chloride} \quad (\text{Yield: 85–95\%})

$$

Amide Bond Formation Strategies

Coupling Reagents and Conditions

The amine and acyl chloride are coupled using:

- Schotten-Baumann Conditions : Aqueous NaOH with vigorous stirring to minimize hydrolysis.

- EDC/HOBt-Mediated Coupling : Enhanced efficiency for sterically hindered amines, as demonstrated in N-hydroxycinnamoyl amide syntheses (70–90% yields).

Optimized Procedure :

- Dissolve (1-(2-hydroxyethoxy)cyclopentyl)methylamine (1.0 eq) and cinnamoyl chloride (1.1 eq) in dry THF.

- Add triethylamine (2.0 eq) dropwise at 0°C.

- Stir at room temperature for 12 hours.

- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 3:1).

Alternative Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A mixture of the amine, cinnamic acid, and EDC/HOBt in DMF irradiated at 100°C for 15 minutes achieves 88% conversion, though scalability remains a concern.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows >98% purity, with retention time = 6.7 minutes.

Challenges and Optimization Opportunities

- Steric Hindrance : Bulky cyclopentyl groups reduce coupling efficiency. Using excess acyl chloride (1.5 eq) and prolonged reaction times (24 hours) improves yields to 75%.

- Hydroxyl Group Reactivity : Protection with TBDMS or acetyl groups prevents unintended etherification during amide formation.

- Solvent Selection : Methanol and THF outperform DMF in minimizing byproducts.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of N-((1-(2-aminoethoxy)cyclopentyl)methyl)cinnamamide.

Substitution: Formation of N-((1-(2-chloroethoxy)cyclopentyl)methyl)cinnamamide.

Scientific Research Applications

Anticancer Properties

Research indicates that N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide exhibits significant anticancer properties. Cinnamamide derivatives, in general, have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways related to cancer growth. For instance, compounds derived from cinnamic acid have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that cinnamamide derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell membranes and inhibition of biofilm formation, which is crucial for the survival and resistance of bacterial strains .

Inhibition of NAMPT

One of the key mechanisms through which N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide exerts its effects is through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT). This enzyme plays a crucial role in the salvage pathway of NAD+ biosynthesis, which is vital for cellular metabolism and energy production. Inhibiting NAMPT can lead to reduced NAD+ levels, thereby impairing cancer cell metabolism and promoting apoptosis .

Antioxidant Properties

Additionally, compounds similar to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide have been noted for their antioxidant capabilities. These properties can help mitigate oxidative stress in cells, potentially protecting against various diseases linked to oxidative damage .

Cancer Treatment

Given its anticancer properties, N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide is being investigated as a potential therapeutic agent in oncology. Its ability to target NAMPT makes it a candidate for treating cancers that are resistant to conventional therapies .

Antimicrobial Therapy

The antimicrobial efficacy of this compound suggests its potential use in developing new antibiotics or adjunct therapies for treating infections caused by resistant bacterial strains. The ability to inhibit biofilm formation adds an additional layer of therapeutic potential in chronic infections .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis. The cinnamamide moiety may also interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s cyclopentylmethyl backbone and cinnamamide group align it with other cyclopentane-containing amides, such as N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives (e.g., compounds 4a-4i in ). However, the presence of a 2-hydroxyethoxy substituent distinguishes it from:

- Thiazole derivatives (e.g., 4a-4i ), which feature thiazole rings for MAO inhibition .

- N-methyl-cinnamamide (), a simpler analog lacking the cyclopentyl-ethoxy substitution.

Pharmacological Activity

While direct activity data for N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide are unavailable, comparisons can be drawn from structurally related compounds:

- MAO Inhibitors : Thiazole-acetamide derivatives (e.g., 4a-4c ) exhibit inhibitory activity against MAO-A and MAO-B enzymes, attributed to their thiazole moieties . The absence of a thiazole ring in the target compound may reduce MAO affinity but enhance selectivity for other targets.

- Cinnamamide-Based Bioactives : Natural cinnamamides (e.g., lansiumamide A/B in ) show anti-inflammatory and neuroprotective activities. The synthetic hydroxyethoxy substitution in the target compound may improve solubility or bioavailability compared to natural analogs .

Physicochemical Properties

Analytical Data

Analogous compounds () are characterized by:

- 1H/13C NMR : Peaks for cyclopentyl protons (δ 1.5–2.5 ppm), ethoxy groups (δ 3.5–4.0 ppm), and cinnamoyl double bonds (δ 6.3–7.8 ppm).

- HPLC Purity : >98% for related cinnamamides .

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antioxidant, anticancer, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is a derivative of cinnamamide, characterized by the presence of a cyclopentyl group and a hydroxyethoxy substituent. Its molecular structure allows for interactions that can influence biological pathways, particularly those related to oxidative stress and cellular proliferation.

Antioxidant Activity

Research indicates that compounds similar to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide can activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. For instance, a study demonstrated that certain substituted cinnamamide derivatives exhibited significant luciferase activity in HepG2 cells, indicating their potential as Nrf2 activators. Specifically, compound 1g was noted for its ability to enhance the expression of cytoprotective genes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), leading to increased levels of endogenous antioxidants like glutathione .

Anticancer Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide has shown promise in anticancer applications. A series of cinnamide derivatives were evaluated for their cytotoxic effects on liver cancer cells (HepG2). Notably, one derivative demonstrated an IC50 value of 4.23 μM, showcasing potent antiproliferative activity comparable to established chemotherapeutics . The mechanism involved cell cycle arrest at the G1 phase and induction of apoptosis through pathways involving p53 and Bax proteins .

Antimicrobial Properties

In addition to its antioxidant and anticancer activities, N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide exhibits antimicrobial properties. Studies have shown that related compounds effectively inhibited the growth of various bacterial strains and biofilm formation. For example, certain derivatives demonstrated effective inhibition against clinical strains of Staphylococcus aureus . The hemolytic activity was also assessed, indicating that these compounds could selectively target bacterial cells without significantly affecting human erythrocytes at therapeutic concentrations.

Summary of Biological Activities

Case Study 1: HepG2 Cell Line

In a study focusing on HepG2 liver cancer cells, compound 6 , a fluorinated derivative similar to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide, showed significant cytotoxicity with an IC50 value of 4.23 μM. Flow cytometry analysis revealed that this compound caused G1 phase arrest and increased apoptosis rates, indicating its potential for therapeutic use against liver cancer .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of cinnamamide derivatives against clinical strains of Staphylococcus aureus. The results indicated that certain compounds effectively inhibited both growth and biofilm formation at concentrations that did not induce hemolysis in human blood cells .

Q & A

Basic: What are the recommended synthetic routes for N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide, and how can yield be optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the cyclopentyl intermediate via nucleophilic substitution of 1-(2-hydroxyethoxy)cyclopentanol with a methyl halide derivative.

- Step 2: Amide coupling between the intermediate and cinnamic acid using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF, with triethylamine as a base .

- Optimization: Control reaction temperature (0–5°C for exothermic steps) and use HPLC to monitor purity (>95%). Solvent selection (e.g., acetonitrile for crystallization) and reduced catalyst loading (e.g., 1.1 eq HATU) improve yield .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the cyclopentyl, hydroxyethoxy, and cinnamamide moieties. Key signals include δ 7.5–7.8 ppm (cinnamoyl aromatic protons) and δ 3.6–4.2 ppm (hydroxyethoxy protons) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 330.2 for C₁₈H₂₃NO₃) .

- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3400 cm⁻¹ (hydroxy group) .

Advanced: How can researchers resolve contradictory reports on this compound’s biological activity across studies?

Methodological Answer:

- Orthogonal Assays: Cross-validate enzyme inhibition (e.g., protease assays) with cell-based viability assays (e.g., MTT) to distinguish direct target effects from off-target cytotoxicity .

- Dose-Response Analysis: Use IC₅₀/EC₅₀ curves to compare potency across studies. Discrepancies may arise from differences in cell lines (e.g., HeLa vs. HEK293) or assay conditions (pH, serum concentration) .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to aggregated data from peer-reviewed studies, excluding non-GLP-compliant results .

Advanced: What strategies enable structure-activity relationship (SAR) analysis of the cinnamamide moiety?

Methodological Answer:

- Analog Synthesis: Replace the cinnamoyl group with substituted benzamides (e.g., 4-methoxy or nitro derivatives) and test for activity shifts .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or viral proteases .

- Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (amide carbonyl) and hydrophobic regions (cyclopentyl group) using Schrödinger Suite .

Basic: How should researchers screen for potential antimicrobial activity of this compound?

Methodological Answer:

- MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) .

- Time-Kill Curves: Assess bactericidal vs. bacteriostatic effects at 2× MIC over 24 hours. Synergy with β-lactams can be evaluated using checkerboard assays .

Advanced: What challenges arise in scaling up the synthesis, and how can they be mitigated?

Methodological Answer:

- Solvent Scalability: Replace DMF with THF or EtOAc for safer large-scale reactions. Use continuous flow reactors to manage exothermic steps .

- Byproduct Control: Monitor dimerization of the cyclopentyl intermediate via LC-MS. Add scavengers (e.g., polymer-bound isocyanate) to quench excess reagents .

- Crystallization Optimization: Employ anti-solvent (e.g., hexane) addition under controlled cooling (2°C/min) to enhance crystal purity .

Basic: How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

- Chiral Chromatography: Use Chiralpak AD-H columns with hexane:isopropanol (90:10) to separate enantiomers. Validate with polarimetry .

- Asymmetric Catalysis: Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopentyl intermediate formation .

Advanced: What computational methods predict the compound’s metabolic stability?

Methodological Answer:

- In Silico Tools: Use SwissADME to predict cytochrome P450 interactions and metabolic hotspots (e.g., hydroxylation of the cyclopentyl group) .

- MD Simulations: Run 100-ns molecular dynamics (GROMACS) to assess binding stability to human serum albumin, a proxy for plasma half-life .

Basic: How is stability under varying pH and temperature conditions assessed?

Methodological Answer:

- Forced Degradation: Incubate at pH 1–13 (37°C, 72 hrs) and analyze degradation products via UPLC-PDA. Major degradation occurs at pH <3 (amide hydrolysis) .

- Thermal Analysis: Perform TGA/DSC to determine decomposition onset temperature (~200°C). Store lyophilized samples at -20°C for long-term stability .

Advanced: How can researchers validate the compound’s mechanism in viral protease inhibition?

Methodological Answer:

- Enzyme Kinetics: Use fluorescence resonance energy transfer (FRET) substrates (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to measure protease inhibition (Kᵢ values) .

- X-ray Crystallography: Co-crystallize the compound with viral protease (e.g., SARS-CoV-2 Mᵖʳᵒ) to resolve binding interactions at 2.0 Å resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.